Levopropoxyphene
Overview
Description
Levopropoxyphene is an antitussive compound, which means it is used to suppress coughing. It is an optical isomer of dextropropoxyphene, a compound known for its analgesic effects. The racemic mixture of these isomers is called propoxyphene. While dextropropoxyphene has analgesic properties, this compound primarily exhibits antitussive effects .
Preparation Methods
Levopropoxyphene is synthesized through a series of chemical reactions. The synthesis begins with the Mannich reaction of propiophenone with formaldehyde and dimethylamine, resulting in the formation of an aminoketone. This aminoketone is then reacted with benzylmagnesium bromide to produce an amino alcohol. Finally, esterification of this amino alcohol with propionic anhydride yields this compound .
Synthetic Route:
Mannich Reaction: Propiophenone + Formaldehyde + Dimethylamine → Aminoketone
Grignard Reaction: Aminoketone + Benzylmagnesium Bromide → Amino Alcohol
Esterification: Amino Alcohol + Propionic Anhydride → this compound
Chemical Reactions Analysis
Levopropoxyphene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of various oxidized products.
Reduction: This reaction involves the gain of electrons, often resulting in the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted compounds
Scientific Research Applications
Levopropoxyphene has been studied for various scientific research applications:
Chemistry: It is used as a reference compound in stereochemistry studies due to its chiral centers.
Biology: Research has explored its effects on biological systems, particularly its antitussive properties.
Medicine: Although primarily used as an antitussive, its structural similarity to dextropropoxyphene has led to studies on its potential analgesic effects.
Industry: It has been used in the development of cough suppressants and related pharmaceutical products
Mechanism of Action
Levopropoxyphene exerts its antitussive effects by acting on the central nervous system to suppress the cough reflex. Unlike many other antitussives, it binds poorly to the sigma-1 receptor, which is often associated with cough suppression. Its mechanism of action is distinct from that of dextropropoxyphene, which primarily acts as an analgesic .
Comparison with Similar Compounds
Levopropoxyphene is unique in its specific antitussive effects compared to its isomer, dextropropoxyphene, which is known for its analgesic properties. Other similar compounds include:
Dextropropoxyphene: An analgesic with pain-relieving properties.
Propoxyphene: The racemic mixture of this compound and dextropropoxyphene, exhibiting both antitussive and analgesic effects
This compound stands out due to its specific action on the cough reflex without significant analgesic effects, making it a valuable compound in the treatment of coughs.
Properties
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023212 | |
Record name | Levopropoxyphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/ | |
Record name | Levopropoxyphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
LEVOPROPOXYPHENE IS CENTRALLY ACTING ANTITUSSIVE. ... IT HAS A LOCAL ANESTHETIC ACTION. | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER | |
CAS No. |
2338-37-6 | |
Record name | (-)-Propoxyphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levopropoxyphene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levopropoxyphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levopropoxyphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOPROPOXYPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/ | |
Record name | Levopropoxyphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-PROPOXYPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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